molecular formula C9H6ClFN2O2 B3032649 1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione CAS No. 328562-23-8

1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione

Cat. No.: B3032649
CAS No.: 328562-23-8
M. Wt: 228.61 g/mol
InChI Key: MDTUDQCPFLGMGP-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione is a chemical compound characterized by the presence of a pyrazolidine ring substituted with a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione typically involves the reaction of 3-chloro-4-fluoroaniline with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired pyrazolidine-3,5-dione structure. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed:

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione
  • 1-(3-Chloro-4-fluorophenyl)pyrazolidine-2,4-dione
  • 1-(3-Chloro-4-fluorophenyl)piperidine-3,5-dione

Uniqueness: 1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione, also known as PYZD-4409, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C14H7ClFN3O5
  • Molecular Weight : 351.67 g/mol
  • Density : 1.662 g/cm³ (predicted)
  • Solubility : Soluble in DMSO
  • pKa : 7.12 (predicted)

The primary mechanism through which this compound exerts its biological effects is through the inhibition of the ubiquitin-proteasome system, specifically targeting the E1 ubiquitin-activating enzyme. This inhibition leads to an accumulation of proteins such as cyclin D3 and p53, which are crucial in regulating cell cycle and apoptosis pathways .

Anticancer Activity

This compound has demonstrated significant anticancer properties across various studies:

  • Cell Line Studies : In vitro assays have shown that PYZD-4409 induces cell death in leukemia, myeloma, and solid tumor cell lines. The compound was particularly effective in reducing the growth of acute myeloid leukemia (AML) cells compared to normal hematopoietic cells .
  • Clonogenic Assays : These assays indicate that PYZD-4409 can significantly decrease colony formation in AML cell lines, suggesting its potential as a therapeutic agent .

Inhibition of Platelet Aggregation

Research has indicated that pyrazolidinedione derivatives can act as platelet ADP receptor antagonists. This property suggests potential applications in treating conditions associated with excessive platelet aggregation, such as thrombosis .

Case Studies

Several studies have explored the efficacy of this compound in clinical and preclinical settings:

  • In Vitro Studies on Leukemia Cells :
    • A study evaluated the IC50 value of PYZD-4409, which was found to be 20 µM in a cell-free enzymatic assay. This indicates a potent inhibitory effect on E1 enzyme activity in cultured K562 leukemia cells .
  • Animal Models :
    • Animal studies have shown that treatment with PYZD-4409 resulted in reduced tumor growth rates and improved survival rates in models of hematological malignancies .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityInduces apoptosis in leukemia and solid tumors
Platelet AggregationActs as an ADP receptor antagonist
Cell Growth InhibitionReduces growth of AML cells
Enzymatic InhibitionIC50 = 20 µM for E1 enzyme

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O2/c10-6-3-5(1-2-7(6)11)13-9(15)4-8(14)12-13/h1-3H,4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTUDQCPFLGMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NN(C1=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354146
Record name 1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328562-23-8
Record name 1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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